3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Overview
Description
This compound, also known as 3-[3-(4-Fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid, has a molecular formula of C21H15FO5 and an average mass of 366.339 Da . It is a complex organic molecule with a fluorophenyl group attached to a furochromenone structure, which is further linked to a propanoic acid moiety .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a furochromenone core, a fluorophenyl group, and a propanoic acid moiety . The presence of the fluorine atom in the phenyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .Physical and Chemical Properties Analysis
The compound has a molecular weight of 366.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
Synthetic Protocols and Chemical Properties
Synthetic Methodologies : The exploration of synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which share a part of the structural motif with the compound , is vital. These compounds are central to secondary metabolites with pharmacological relevance. Studies have focused on various synthetic procedures, including Suzuki coupling reactions and reactions involving Michael acceptors with dicarbonyl compounds, to efficiently produce these complex molecules (Mazimba, 2016).
Chemosensors : Another research avenue is the development of chemosensors based on structurally related compounds, such as those derived from 4-methyl-2,6-diformylphenol. These chemosensors can detect a variety of analytes with high sensitivity and selectivity, demonstrating the potential of fluorophoric platforms for analytical applications (Roy, 2021).
Bioactive Compound Research
Bioactivity and Pharmacological Potential : The study of bioactive compounds, including those with furanyl- or thienyl-substituted nucleobases and nucleosides, highlights the significance of such structural motifs in medicinal chemistry. These compounds have shown potential in antiviral, antitumor, and antimycobacterial activities, suggesting that the compound could also be explored for similar bioactivities (Ostrowski, 2022).
Environmental and Health Implications : Research into the environmental fate and effects of polyfluoroalkyl chemicals, which may include fluorinated compounds similar in complexity to the one , underscores the importance of understanding the environmental and health implications of these substances. Studies focus on biodegradability, potential for bioaccumulation, and toxic effects, providing a framework for assessing the environmental and health risks of complex organic compounds (Liu & Mejia Avendaño, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FO5/c1-11-14(6-7-20(23)24)21(25)27-19-9-18-16(8-15(11)19)17(10-26-18)12-2-4-13(22)5-3-12/h2-5,8-10H,6-7H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZYMZOUYRPVDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.